A Comprehensive Technical Guide on [Methoxy(phenyl)methyl]benzene
A Comprehensive Technical Guide on [Methoxy(phenyl)methyl]benzene
Executive Summary
[Methoxy(phenyl)methyl]benzene , universally known in organic synthesis as benzhydryl methyl ether or diphenylmethyl methyl ether , is a highly versatile aromatic ether. Characterized by a central sp³ carbon flanked by two sterically demanding phenyl rings and a methoxy group, this compound serves as a critical protecting group, a synthetic intermediate in medicinal chemistry, and a model substrate for probing carbocation dynamics.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, spectroscopic signatures, self-validating synthetic protocols, and advanced reactivity profiles, designed specifically for researchers and drug development professionals.
Structural and Physicochemical Profile
The structural uniqueness of benzhydryl methyl ether lies in its dual-phenyl architecture, which provides immense resonance stabilization to any resulting carbocation at the benzylic position. This electronic property dictates its behavior in both solvolysis and functionalization reactions.
Chemical Identifiers & Quantitative Data
The following table synthesizes the core physical and chemical properties of the compound[][2][3].
| Property | Value / Description |
| IUPAC Name | [Methoxy(phenyl)methyl]benzene |
| Common Synonyms | Benzhydryl methyl ether; Diphenylmethyl methyl ether; Diphenyl(methoxy)methane |
| CAS Registry Number | 1016-09-7 |
| Molecular Formula | C₁₄H₁₄O |
| Molecular Weight | 198.26 g/mol |
| Appearance | Colorless oil to low-melting crystalline solid |
| Melting Point | 48–49 °C |
| Boiling Point | 270–271 °C (Atmospheric) / 150–151 °C at 20 Torr |
| Density | ~1.03 g/cm³ |
| LogP (Octanol/Water) | 3.42 (Calculated) |
Spectroscopic Signatures
Accurate characterization of benzhydryl methyl ether is highly dependent on Nuclear Magnetic Resonance (NMR) spectroscopy. The symmetry of the two phenyl rings and the distinct chemical shift of the highly deshielded benzylic proton make its identification straightforward[4].
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¹H-NMR (200 MHz, CDCl₃):
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δ 3.49 (3H, s): Corresponds to the protons of the methoxy group (-OCH₃).
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δ 5.37 (1H, s): Corresponds to the solitary benzylic proton (-CH-). The strong downfield shift is caused by the combined electron-withdrawing inductive effects of the oxygen atom and the magnetic anisotropy of the two adjacent aromatic rings.
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δ 7.30–7.41 (10H, m): Corresponds to the overlapping signals of the ten aromatic protons on the two phenyl rings.
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-
Mass Spectrometry (EI, 70 eV): m/z 198 [M⁺] (Molecular ion), 167 [M - OCH₃]⁺ (Base peak, representing the highly stable benzhydryl cation).
Synthetic Methodology & Mechanistic Causality
The synthesis of benzhydryl methyl ether typically proceeds via the acid-catalyzed etherification of benzhydrol (diphenylmethanol) in the presence of methanol.
Mechanistic Causality (The Sₙ1 Pathway)
Unlike primary alcohols that undergo Sₙ2 substitution, benzhydrol exclusively follows a unimolecular nucleophilic substitution (Sₙ1) mechanism.
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Protonation: The acid catalyst protonates the hydroxyl group of benzhydrol, converting it into a superior leaving group (water).
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Carbocation Generation: The loss of water generates the diphenylmethyl (benzhydryl) cation. This intermediate is exceptionally stable due to the extensive delocalization of the positive charge across both phenyl π-systems.
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Nucleophilic Attack: Methanol acts as the nucleophile, attacking the planar carbocation.
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Deprotonation: Subsequent loss of a proton yields the final ether.
Figure 1: Acid-catalyzed SN1 etherification mechanism of benzhydrol to benzhydryl methyl ether.
Self-Validating Experimental Protocol
The following protocol utilizes trifluoromethanesulfonic acid (triflic acid) as a highly efficient Brønsted acid catalyst[5].
Reagents:
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Benzhydrol: 10.0 g (54.3 mmol)
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Methanol (Anhydrous): 120 mL
-
Trifluoromethanesulfonic acid (CF₃SO₃H): ~0.5 mL (Catalytic)
-
Potassium carbonate (K₂CO₃): Solid, for quenching
Step-by-Step Workflow:
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of benzhydrol in 120 mL of anhydrous methanol.
-
Catalysis: Slowly add ~0.5 mL of trifluoromethanesulfonic acid dropwise to the stirring solution at room temperature. (Caution: Triflic acid is highly corrosive; perform in a fume hood).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C) for 2.5 hours. The progression can be monitored via TLC (Hexanes/Ethyl Acetate 9:1), observing the disappearance of the benzhydrol spot.
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Concentration: Allow the mixture to cool to room temperature. Remove the bulk of the methanol solvent under reduced pressure using a rotary evaporator.
-
Quenching & Workup: Pour the resulting crude oil into 100 mL of distilled water. Immediately add a spatula tip of solid K₂CO₃ to neutralize the acid catalyst.
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Extraction: Extract the aqueous mixture with diethyl ether or dichloromethane (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
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Purification: Evaporate the solvent in vacuo. The resulting product is typically of high purity, but can be further purified by vacuum distillation (bp 150–151 °C at 20 Torr) or silica gel flash chromatography to yield benzhydryl methyl ether as a colorless oil that may crystallize upon standing[4][5].
Chemical Reactivity & Advanced Applications
Benzhydryl methyl ether is not merely a static protecting group; its unique electronic properties make it a subject of advanced methodological studies.
Oxidative Cleavage to Benzophenone
Because of the stability of the benzylic position, standard ether cleavage methods (e.g., BBr₃) can sometimes lead to complex mixtures. However, specialized oxidative protocols can cleanly convert benzhydryl methyl ether into benzophenone. A landmark study by Olah and Welch demonstrated that uranium hexafluoride (UF₆) acts as a highly selective oxidant, cleaving benzhydryl ethers to the parent carbonyl compounds via an intermediate oxonium ion[6][7]. Modern, less toxic alternatives utilize calcium hypochlorite under mild acidic conditions to achieve similar oxidative deprotections.
Photoredox C(sp³)–H Functionalization
Recent advancements in photoredox catalysis have utilized the benzhydryl system to study radical-polar crossover (ORPC) mechanisms. In methodologies transforming C(sp³)–H bonds into carbocations via sequential hydrogen atom transfer (HAT), benzhydryl methyl ether is frequently observed as the product of competitive trapping when methanol is present as a nucleophile. This highlights the electrophilicity of the transient benzhydryl cation generated under photoredox conditions[8][9].
Figure 2: Key chemical transformations and reactivity pathways of benzhydryl methyl ether.
Applications in Medicinal Chemistry
The diphenylmethyl (benzhydryl) motif is a privileged scaffold in pharmacology, most notably found in H₁-receptor antagonists (antihistamines) like diphenhydramine. Benzhydryl methyl ether and its derivatives serve as crucial synthetic precursors. For example, the compound has been utilized as a sidechain precursor in the synthesis of experimental opioid analgesics such as Alimadol[10].
References
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Phan, T. B., et al. "Investigations of Heterolytic Reactivity – from Fluoro-Substituted Benzhydryl Derivatives to Benzhydryl Fluorides." Elektronische Hochschulschriften der LMU München. Available at: [Link]
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Cheméo. "Chemical Properties of Ether, methyl diphenylmethyl (CAS 1016-09-7)." Available at:[Link]
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Arkivoc. "Silicagel-supported H6P2W18O62.24H2O: a reusable catalyst to prepare diphenylmethyl (DPM) ethers." (2007). Available at: [Link]
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Olah, G. A.; Welch, J. "Synthetic methods and reactions. 46. Oxidation of organic compounds with uranium hexafluoride." Journal of the American Chemical Society 1978, 100, 5396–5402. Available at:[Link]
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McCallum, T., et al. "A general strategy for C(sp³)–H functionalization with nucleophiles using methyl radical as a hydrogen atom abstractor." Nature Communications 2021, 12, 6950. Available at:[Link]
-
Wikipedia. "Alimadol - Synthesis and Precursors." Available at:[Link]
Sources
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- 3. Ether, methyl diphenylmethyl (CAS 1016-09-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. Oxidation of Secondary Methyl Ethers to Ketones - PMC [pmc.ncbi.nlm.nih.gov]
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